7-methyl-6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine
CAS No.: 2549024-31-7
Cat. No.: VC11837618
Molecular Formula: C16H20N8S
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549024-31-7 |
|---|---|
| Molecular Formula | C16H20N8S |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | 7-methyl-6-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]purine |
| Standard InChI | InChI=1S/C16H20N8S/c1-11-8-12(21-16(20-11)25-3)23-4-6-24(7-5-23)15-13-14(17-9-18-15)19-10-22(13)2/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | JMCDVOXDQNGQTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C |
| Canonical SMILES | CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C |
Introduction
The chemical compound 7-methyl-6-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine represents a complex heterocyclic molecule. It is characterized by a purine core substituted with methyl, piperazine, and pyrimidine groups bearing sulfur functionalities. This structure suggests potential applications in medicinal chemistry due to its resemblance to biologically active purine derivatives.
Structural Overview
The compound's molecular structure can be described as follows:
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Core Framework: A purine ring system (7H-purine) forms the backbone.
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Substituents:
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A methyl group at position 7 of the purine ring.
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A piperazine moiety attached at position 6, further substituted with a pyrimidine ring.
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The pyrimidine ring contains a methyl group and a methylsulfanyl group at positions 6 and 2, respectively.
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This unique arrangement of functional groups suggests potential biological activity, as purine derivatives are known to interact with enzymes, receptors, and nucleic acids.
Medicinal Chemistry
Purine derivatives are widely studied for their roles as:
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Kinase Inhibitors: Purines often mimic ATP and can inhibit kinases, enzymes involved in cancer and other diseases .
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Antiviral Agents: Substituted purines are used in antiviral therapies targeting DNA/RNA synthesis .
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Antitumor Agents: Similar compounds have shown cytotoxic activity against cancer cell lines .
Antimicrobial Activity
The sulfur-containing pyrimidine substituent may enhance antimicrobial properties, as sulfur-functionalized heterocycles have shown efficacy against bacterial and fungal pathogens .
General Synthetic Pathway
The synthesis of such compounds typically involves:
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Formation of the Purine Core: Constructed from precursors like imidazole and pyrimidine derivatives.
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Piperazine Substitution: Functionalization at position 6 of the purine ring with piperazine.
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Pyrimidine Attachment: Introduction of the methylsulfanyl-substituted pyrimidine via nucleophilic substitution or coupling reactions.
Challenges
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Maintaining regioselectivity during substitution.
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Avoiding side reactions due to the reactivity of sulfur-containing groups.
Observations from Related Compounds
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Methyl Groups: Enhance lipophilicity, aiding membrane permeability.
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Sulfur Functionality: Contributes to binding affinity with biological targets through hydrogen bonding or hydrophobic interactions .
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Piperazine Moiety: Known for improving solubility and bioavailability .
Biological Implications
The combination of these functional groups may optimize the compound for specific biological activities, such as enzyme inhibition or receptor modulation.
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